molecular formula C19H19NO3S B2987101 N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034556-58-4

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2987101
CAS RN: 2034556-58-4
M. Wt: 341.43
InChI Key: XHRCNVYKJXJOSB-UHFFFAOYSA-N
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Description

“N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . Furan compounds are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Scientific Research Applications

Gold(I)-Catalyzed Synthesis

A study demonstrated the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This innovative approach leverages a gold carbenoid chemistry, indicating the compound's utility in complex organic synthesis and the exploration of new reaction pathways (Tao Wang et al., 2014).

Photodynamic Therapy Application

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups highlighted their high singlet oxygen quantum yield. Such compounds, including N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide derivatives, show promising applications in photodynamic therapy for cancer treatment due to their effective photosensitizing properties (M. Pişkin et al., 2020).

Structural Analysis through Crystallography

The crystal structures of isomorphous benzenesulfonamide compounds, including variations of this compound, have been determined, showcasing the importance of intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl. These studies are crucial for understanding the structural basis of reactivity and interaction in crystal engineering (J. Bats et al., 2001).

Anticancer Activity of Copper(II)-Sulfonamide Complexes

A study on mixed-ligand copper(II)-sulfonamide complexes, possibly including derivatives of this compound, explored their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show potential as therapeutic agents, offering insights into the design of metal-based drugs (M. González-Álvarez et al., 2013).

Antimycobacterial Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and screened for their activity against Mycobacterium tuberculosis. Some compounds, inspired by the second line antituberculosis pro-drugs, showed significant antimycobacterial activity, suggesting the potential of this compound derivatives in tuberculosis treatment (M. Ghorab et al., 2017).

Future Directions

Furan compounds are a topic of ongoing research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring their potential applications, and studying their mechanisms of action .

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-3-4-15(2)19(11-14)24(21,22)20-12-16-5-7-17(8-6-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCNVYKJXJOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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